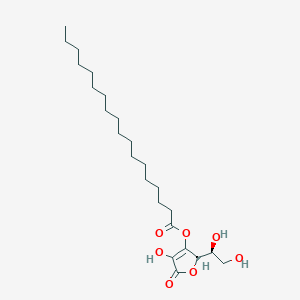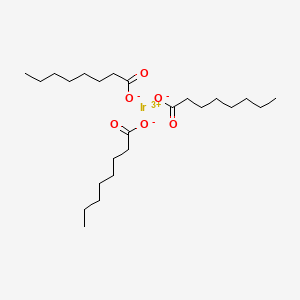
iridium(3+);octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of iridium(3+);octanoate typically involves the reaction of iridium(III) chloride with octanoic acid under controlled conditions. The reaction is carried out in an organic solvent, such as toluene, at elevated temperatures to facilitate the formation of the iridium-octanoate complex .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the purification of the product through techniques such as recrystallization or chromatography to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: Iridium(3+);octanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of iridium.
Reduction: It can be reduced to lower oxidation states or even to metallic iridium.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand exchange reactions can be facilitated by using excess of the new ligand and heating
Major Products:
Oxidation: Higher oxidation state iridium complexes.
Reduction: Lower oxidation state iridium complexes or metallic iridium.
Substitution: New iridium complexes with different ligands
Aplicaciones Científicas De Investigación
Iridium(3+);octanoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic transformations, including hydrogenation and oxidation reactions
Biology: Investigated for its potential use in bioimaging and biosensing due to its luminescent properties.
Medicine: Explored for its anticancer properties, particularly in the development of new chemotherapeutic agents
Mecanismo De Acción
The mechanism by which iridium(3+);octanoate exerts its effects varies depending on the application:
Anticancer Activity: In biological systems, this compound can interact with cellular components, leading to the generation of reactive oxygen species (ROS) and inducing apoptosis in cancer cells
Bioimaging: The luminescent properties of the compound allow it to be used as a probe for imaging biological tissues.
Comparación Con Compuestos Similares
Iridium(III) chloride: Another iridium(III) compound used in catalysis and materials science.
Iridium(III) acetylacetonate: Known for its use in organic light-emitting diodes (OLEDs) and as a catalyst.
Iridium(III) oxide: Used in electrochemical applications and as a catalyst
Uniqueness: Iridium(3+);octanoate is unique due to its combination of iridium’s catalytic properties and the hydrophobic nature of the octanoate ligands, making it suitable for applications in non-polar environments and organic media .
Propiedades
Número CAS |
67816-08-4 |
|---|---|
Fórmula molecular |
C24H45IrO6 |
Peso molecular |
621.8 g/mol |
Nombre IUPAC |
iridium(3+);octanoate |
InChI |
InChI=1S/3C8H16O2.Ir/c3*1-2-3-4-5-6-7-8(9)10;/h3*2-7H2,1H3,(H,9,10);/q;;;+3/p-3 |
Clave InChI |
LWDMDLBRQVTRMC-UHFFFAOYSA-K |
SMILES canónico |
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Ir+3] |
Números CAS relacionados |
124-07-2 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


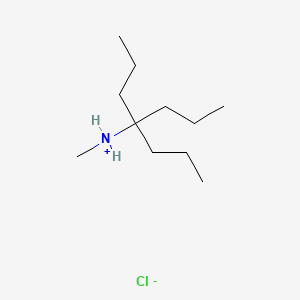
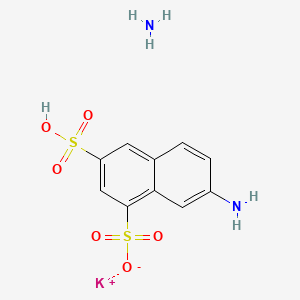
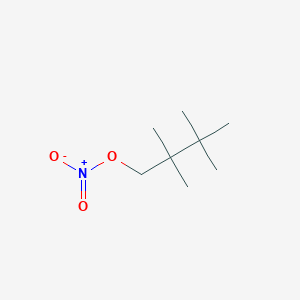
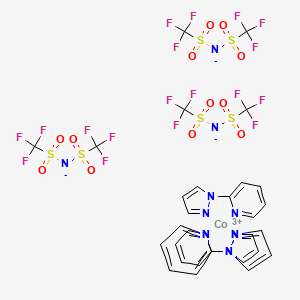
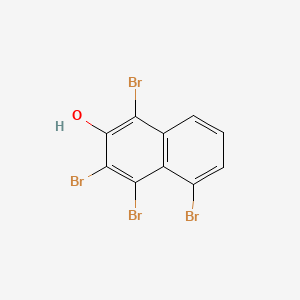
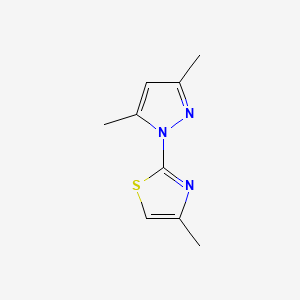
![1-[1-(3,4-Dimethylphenyl)ethyl]-2,3-dimethylbenzene](/img/structure/B13787326.png)


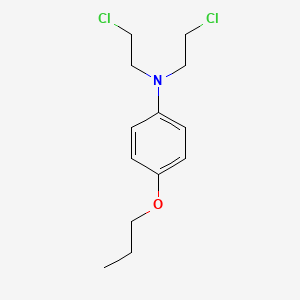
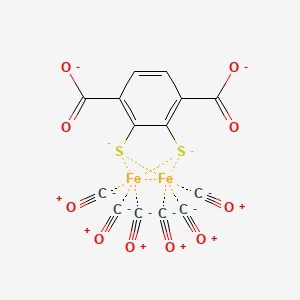

![Ethanone, 1-[4-(aminooxy)phenyl]-](/img/structure/B13787364.png)
